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Compound Name: (Butane-2-sulfonyl)-acetonitrile

Cat. No.: B3335286 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive technical overview of the synthesis and

characterization of (Butane-2-sulfonyl)-acetonitrile. While a specific historical "discovery" of

this compound is not detailed in scientific literature, it is available commercially, indicating its

synthesis is established. This guide outlines a plausible and robust two-step synthetic pathway

based on well-understood organic chemistry principles: the nucleophilic substitution of

chloroacetonitrile with 2-butanethiol, followed by the oxidation of the resulting thioether to the

target sulfone. Detailed experimental protocols, characterization data, and workflow

visualizations are provided to support researchers in the synthesis and study of this and related

alkylsulfonyl acetonitriles.

Introduction
(Butane-2-sulfonyl)-acetonitrile, with the chemical formula C₆H₁₁NO₂S, is a member of the α-

sulfonyl nitrile class of compounds. These molecules are characterized by a nitrile group and a

sulfonyl group attached to the same methylene carbon. This structural motif makes them

valuable intermediates in organic synthesis, as the acidic α-proton and the reactivity of the

nitrile group allow for a variety of chemical transformations. This guide details a reliable method

for its laboratory-scale preparation and isolation.
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Proposed Synthetic Pathway
The synthesis of (Butane-2-sulfonyl)-acetonitrile can be efficiently achieved in two primary

steps, starting from commercially available reagents.

Step 1: Synthesis of 2-(sec-butylthio)acetonitrile (Intermediate) This step involves the S-

alkylation of 2-butanethiol with chloroacetonitrile via a standard nucleophilic substitution

reaction (Sₙ2). A base is used to deprotonate the thiol, forming a more nucleophilic thiolate

anion.

Step 2: Oxidation to (Butane-2-sulfonyl)-acetonitrile (Final Product) The intermediate

thioether is then oxidized to the corresponding sulfone. This transformation is commonly

achieved using a controlled amount of an oxidizing agent, such as hydrogen peroxide, which

is effective and environmentally benign.

Experimental Protocols
Step 1: Synthesis of 2-(sec-butylthio)acetonitrile
Materials:

2-Butanethiol (sec-butyl mercaptan)

Chloroacetonitrile

Sodium hydroxide (NaOH)

Dichloromethane (DCM)

Anhydrous magnesium sulfate (MgSO₄)

Deionized water

Procedure:

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add

2-butanethiol (9.0 g, 0.1 mol) and dichloromethane (100 mL).

Cool the flask in an ice bath to 0-5 °C.
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In a separate beaker, prepare a solution of sodium hydroxide (4.4 g, 0.11 mol) in 50 mL of

water and cool it in the ice bath.

Slowly add the cold NaOH solution to the flask containing the thiol over 30 minutes, ensuring

the temperature remains below 10 °C. Stir for an additional 30 minutes to ensure complete

formation of the thiolate.

Add chloroacetonitrile (7.9 g, 0.105 mol) dropwise to the reaction mixture over 20 minutes.

Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Transfer the reaction mixture to a separatory funnel. Wash the organic layer with deionized

water (2 x 50 mL) and then with brine (50 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

The crude product can be purified by vacuum distillation to yield 2-(sec-butylthio)acetonitrile

as a clear liquid.

Step 2: Synthesis of (Butane-2-sulfonyl)-acetonitrile
Materials:

2-(sec-butylthio)acetonitrile

Glacial acetic acid

30% Hydrogen peroxide (H₂O₂) solution

Sodium bicarbonate (NaHCO₃) solution (saturated)

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b3335286?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3335286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a 250 mL round-bottom flask, dissolve 2-(sec-butylthio)acetonitrile (12.9 g, 0.1 mol) in

glacial acetic acid (50 mL).

Cool the solution to 15-20 °C in a water bath.

Slowly add 30% hydrogen peroxide (22.7 g, 0.2 mol) dropwise to the solution, maintaining

the temperature below 30 °C. Caution: This reaction is exothermic.

After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 3-4

hours, or until TLC analysis indicates the complete consumption of the starting material.

Cool the reaction mixture to room temperature and carefully pour it into 200 mL of cold water.

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution

until effervescence ceases, followed by a final wash with brine (50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure.

The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water

mixture) to afford pure (Butane-2-sulfonyl)-acetonitrile.

Data Presentation
Physicochemical Properties

Property
(Butane-2-sulfonyl)-
acetonitrile

2-(sec-
butylthio)acetonitrile
(Intermediate)

CAS Number 1153970-76-3 Not assigned

Molecular Formula C₆H₁₁NO₂S C₆H₁₁NS

Molecular Weight 161.22 g/mol 129.22 g/mol

Appearance White to off-white solid Colorless to pale yellow liquid
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Expected Yields and Purity
Parameter Step 1 Step 2

Typical Yield 80-90% 75-85%

Purity (Post-Purification) >98% (GC) >98% (HPLC)

Spectroscopic Characterization Data (Hypothetical)

Data Type
2-(sec-
butylthio)acetonitrile
(Intermediate)

(Butane-2-sulfonyl)-
acetonitrile (Final Product)

¹H NMR (CDCl₃, 400 MHz)

δ 3.25 (s, 2H, -S-CH₂-CN),

3.00-2.90 (m, 1H, -CH-), 1.70-

1.55 (m, 2H, -CH₂-CH₃), 1.35

(d, 3H, -CH-CH₃), 0.95 (t, 3H, -

CH₂-CH₃)

δ 3.50 (s, 2H, -SO₂-CH₂-CN),

3.20-3.10 (m, 1H, -CH-), 1.90-

1.75 (m, 2H, -CH₂-CH₃), 1.45

(d, 3H, -CH-CH₃), 1.05 (t, 3H, -

CH₂-CH₃)

¹³C NMR (CDCl₃, 100 MHz)

δ 117.5 (-CN), 45.0 (-CH-),

29.0 (-CH₂-), 21.0 (-CH-CH₃),

18.0 (-S-CH₂-CN), 11.5 (-CH₂-

CH₃)

δ 114.0 (-CN), 58.0 (-CH-),

48.0 (-SO₂-CH₂-CN), 25.0 (-

CH₂-), 15.0 (-CH-CH₃), 11.0 (-

CH₂-CH₃)

FT-IR (KBr, cm⁻¹)

2960 (C-H), 2250 (C≡N,

sharp), 1450 (C-H bend), 680

(C-S)

2975 (C-H), 2260 (C≡N,

sharp), 1320 (S=O asymm.),

1130 (S=O symm.)

Mass Spec (EI, m/z)
129 [M]⁺, 100 [M-C₂H₅]⁺, 72

[M-C₄H₉]⁺

161 [M]⁺, 132 [M-C₂H₅]⁺, 104

[M-C₄H₉]⁺

Mandatory Visualizations
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Step 1: Thioether Formation

Step 2: Oxidation

2-Butanethiol +
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NaOH / DCM
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2-(sec-butylthio)acetonitrile
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2-(sec-butylthio)acetonitrile
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60-70°C

Purified
Intermediate
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Final Product:
(Butane-2-sulfonyl)-acetonitrile
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Caption: Synthetic workflow for (Butane-2-sulfonyl)-acetonitrile.
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Click to download full resolution via product page

Caption: General purification workflow for synthetic steps.

To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of
(Butane-2-sulfonyl)-acetonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3335286#discovery-and-isolation-of-butane-2-
sulfonyl-acetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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